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The tables below summarize the quantitative changes in proteins and post-translational modification sites in

SK-N-AS neuroblastoma cells after treatment with 10 pM perifosine for 16 hours.

Table 1: Global Proteome and Acetylome Changes [1]

Analysis Proteins/Sites Proteins/Sites Down- Regulation
- . Up-regulated
Type Identified Quantified regulated Threshold
Proteome 6,731 proteins 5,880 proteins 124 proteins 92 proteins >1.5 (up),
<0.67 (down)
Acetylome Information not 3,415 lysine Information Information >1.5 (up),
specified acetylation sites not specified not specified <0.67 (down)

Table 2: Ubiquitylome Analysis and PTM Crosstalk [2] [3] [4]

Analysis . . - R
Sites & Proteins Quantified Key Findings

Type

Ubiquitylome 3,935 ubiquitination sites on 1,658 Involvement in binding, catalytic activity, and
proteins pathways like non-homologous end-joining and

Ras signaling.
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Analysis . . - L
Sites & Proteins Quantified Key Findings
Type
PTM 607 lysine sites found to be 14 proteins with significant changes (1.5-fold) in
Crosstalk modified by both ubiquitination and both modifications were identified as potential
acetylation. key targets.

Detailed Experimental Protocols

The following methodologies are critical for replicating the proteomic, acetylomic, and ubiquitylomic

analyses.

1. Cell Culture and Treatment [1] [2] [3]

e Cell Line: SK-N-AS (AS) neuroblastoma cells.

e Culture Conditions: Maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5%
COoa.

¢ Treatment: Cells are treated with 10 uM perifosine (dissolved in DMSO) for 16 hours. Control
groups receive an equivalent amount of DMSO.

2. SILAC Labeling and Protein Preparation [1] [2] [3]

¢ SILAC Protocol: Cells are metabolically labeled using a SILAC Protein Quantitation Kit. The control
group is labeled with "light" isotopic lysine and arginine (KORO), while the perifosine-treated group is
labeled with "heavy" isotopes (K6R10). Cells are cultured for at least six generations to ensure full
incorporation.

¢ Protein Extraction: After treatment, cells are sonicated in a lysis buffer (containing 8 M Urea, 5 mM
DTT, 2 mM EDTA, protease inhibitors, and for ubiquitylome, the deubiquitinase inhibitor PR-619). The
resulting lysate is centrifuged to remove debris.

¢ Digestion: Proteins are reduced, alkylated, and digested with trypsin (at a 1:50 enzyme-to-protein
ratio) at 37°C for 16 hours.

3. Affinity Enrichment for PTM Analysis [1] [2] [3]

¢ For Acetylome: Peptides are subjected to affinity enrichment using specific anti-acetyllysine antibody
beads.

e For Ubiquitylome: The same principle applies, using anti-ubiquitin remnant motif (K-e-GG) antibody
beads to enrich for ubiquitinated peptides. Peptides are incubated with pre-washed antibody beads
overnight at 4°C, washed, and then eluted.
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4. LC-MS/MS Analysis and Data Processing [1] [2] [3]

¢ Fractionation: Tryptic peptides are first separated into 80 fractions using high-pH reverse-phase
HPLC to reduce complexity.

e LC-MSIMS: Peptides are analyzed on a Q Exactive Plus hybrid quadrupole-Orbitrap mass
spectrometer coupled to an EASY-nLC 1000 UPLC system. The gradient runs from 6% to 80%
solvent B (0.1% formic acid in acetonitrile) over 40 minutes.

o Database Search: Tandem mass spectra are processed using MaxQuant software, searching
against the SwissProt database. Key parameters include: false discovery rate (FDR) < 1% at protein,
peptide, and modification site levels; carbamidomethylation of cysteine as a fixed modification; and
oxidation of methionine, and lysine acetylation or ubiquitination as variable modifications.

Bioinformatics and Functional Analysis

The vast datasets generated by MS are interpreted through a series of bioinformatic analyses.

¢ Gene Ontology (GO) Annotation: Classifies differentially expressed proteins and modified sites by
biological process, cellular component, and molecular function using the UniProt-GOA database [1]
[2].

¢ Pathway and Domain Analysis: The KEGG database is used for pathway enrichment, the CORUM
database for protein complexes, and the InterPro database for protein domain annotation [1] [2].

¢ Protein-Protein Interaction (PPI) Networks: PPI networks are constructed using the STRING
database to explore crosstalk between the proteome, acetylome, and ubiquitylome [2] [3].

Experimental Workflow and Pathway Diagram

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the

biological pathways impacted by perifosine treatment.
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Experimental workflow for perifosine omics analysis.
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Key pathways and processes modulated by perifosine in neuroblastoma.

Key Mechanisms and Clinical Relevance

The multi-omics studies reveal that perifosine's mechanism is highly pleiotropic.

e Beyond AKT Inhibition: While perifosine effectively inhibits AKT phosphorylation [1] [5], the omics
data show that its anti-tumor activity is largely mediated by reprogramming key cellular processes.
Notably, the down-regulation of Integrin 5 was validated experimentally. Knockdown of Integrin 35
alone was sufficient to induce cell death and inhibit migration, identifying it as a critical downstream
effector of perifosine [1].

¢ Post-Translational Modification Crosstalk: The discovery of 607 lysine sites that can be both
ubiquitinated and acetylated suggests a complex regulatory layer. The competition between these
modifications on proteins involved in the ribosome, cell cycle, and metabolism can fundamentally alter
their stability and function, contributing to perifosine's efficacy [2] [3] [4].

¢ Clinical Correlates: The biological findings are supported by clinical evidence. A phase I/Ib trial of
perifosine in high-risk, resistant neuroblastoma patients showed long-term progression-free survival
in 9 of 27 patients, with a notably strong effect in those with hon-MYCN amplified tumors [6]. This
suggests that omics profiles could potentially help identify patient subgroups most likely to respond to
therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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